1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Catalog No.
S3464799
CAS No.
134610-32-5
M.F
C10H11NO5
M. Wt
225.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

CAS Number

134610-32-5

Product Name

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

IUPAC Name

1-(3,4-dimethoxy-5-nitrophenyl)ethanone

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

InChI

InChI=1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)9(5-7)15-2/h4-5H,1-3H3

InChI Key

FNVILAFBAWUBRW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]

Limited Research Availability:

  • PubChem: The National Institutes of Health's PubChem database provides basic information on the compound, including its chemical structure, formula, and some potential hazards []. However, it does not mention any specific research applications.
  • Scientific Literature: A search through scientific literature databases using the compound name did not yield any significant results related to its use in research.

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and a nitro group. The molecular formula of this compound is C10H11N1O4, and it has a molecular weight of approximately 211.20 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles attack the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, especially when reacted with aldehydes or other ketones.

Research indicates that 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: There is evidence pointing to its potential anti-inflammatory properties, making it a candidate for further pharmaceutical development.
  • Cytotoxicity: Some studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone can be achieved through several methods:

  • Nitration of Methoxyphenylacetone: This method involves the nitration of 3,4-dimethoxyphenylacetone using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Acylation Reactions: The compound can also be synthesized through acylation reactions involving 3,4-dimethoxy-5-nitrophenol and acetyl chloride or acetic anhydride.
  • Reduction and Rearrangement: Starting from an appropriate precursor, reduction followed by rearrangement can yield the desired product.

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone has several potential applications:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: The unique properties of this compound may allow for its use in developing new materials with specific functionalities.

Interaction studies involving 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone focus on its biochemical interactions:

  • Enzyme Inhibition: Research has shown that this compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Binding affinity studies indicate that it may interact with specific receptors related to pain and inflammation.

Several compounds share structural similarities with 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,4-DimethoxyphenylacetoneSimilar methoxy substitutionLacks the nitro group; primarily used as a ketone.
2-Methyl-3-nitrobenzoic acidContains a nitro group but lacks methoxy groupsMore acidic properties due to carboxylic acid.
4-NitrophenolContains a nitro group without additional substitutionsKnown for its use in dye production and as a reagent.
3-Methoxy-4-nitroanilineContains both methoxy and nitro groupsExhibits different biological activities due to amino substitution.

The uniqueness of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone lies in its specific combination of functional groups (methoxy and nitro), which may confer distinct biological activities not present in the similar compounds listed above. This makes it a subject of interest for further research in medicinal chemistry and related fields.

XLogP3

1.4

Dates

Modify: 2023-08-19

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